4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

Chiral Resolution Green Manufacturing Velpatasvir Intermediate

4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride (CAS 1955498-57-3; molecular formula C₇H₁₆ClNO₂; MW 181.66 g·mol⁻¹) is a chiral, disubstituted pyrrolidine derivative supplied as the hydrochloride salt. The free base (CAS 933730-22-4; C₇H₁₅NO₂; MW 145.20) is also commercially available.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
Cat. No. B12442439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCOCC1CC(CN1)OC.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H
InChIKeyHNEUSESZADIYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(methoxymethyl)pyrrolidine Hydrochloride – Chemical Identity, Salt Form, and Baseline Position Among Chiral Pyrrolidine Building Blocks


4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride (CAS 1955498-57-3; molecular formula C₇H₁₆ClNO₂; MW 181.66 g·mol⁻¹) is a chiral, disubstituted pyrrolidine derivative supplied as the hydrochloride salt [1]. The free base (CAS 933730-22-4; C₇H₁₅NO₂; MW 145.20) is also commercially available . The compound features two stereogenic centers (C2 bearing a methoxymethyl group; C4 bearing a methoxy group) and belongs to a family of conformationally biased pyrrolidine scaffolds that includes 4-substituted prolines, 2-(methoxymethyl)pyrrolidines, and Velpatasvir intermediate precursors [2]. The hydrochloride salt form is reported to improve aqueous solubility, facilitate solid-state handling, and simplify purification relative to the free amine [3].

Why 4-Methoxy-2-(methoxymethyl)pyrrolidine Hydrochloride Cannot Be Replaced by Generic Proline Analogs or Mono-Substituted Pyrrolidines


In-class pyrrolidine building blocks are not interchangeable because the spatial arrangement of the two substituents at C2 and C4 dictates both the ring pucker (Cγ-exo vs. Cγ-endo) and the relative orientation of the functional handles during downstream chemistry [1]. The (2S,4S) diastereomer of the closely related 4-(methoxymethyl)pyrrolidine-2-carboxylic acid intermediate crystallizes selectively as a monohydrate via three specific hydrogen bonds, while the (2S,4R) epimer does not—a difference that directly determines whether an industrial chiral separation can be achieved at all [2]. Substituting a mono-substituted pyrrolidine such as (S)-2-(methoxymethyl)pyrrolidine (one stereocenter, no 4-substituent) eliminates the ability to control conformation through stereoelectronic effects and removes the second functional group required for certain drug-scaffold elaborations, including the Velpatasvir core . Furthermore, the free base and hydrochloride forms differ materially in solubility, storage stability, and weighing accuracy, making salt-form substitution a source of irreproducibility in multi-step syntheses [3].

Quantitative Differentiation Evidence for 4-Methoxy-2-(methoxymethyl)pyrrolidine Hydrochloride Versus Closest Analogs


Diastereomeric Crystallization Selectivity: (2S,4S)-TBMP Monohydrate Outperforms (2S,4R)-TBMP in Industrial Chiral Separation

In the separation of the Velpatasvir intermediate (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ((2S,4S)-TBMP) from its (2S,4R) epimer, only the (2S,4S) diastereomer forms a stable monohydrate crystal lattice—enabled by three specific hydrogen bonds between (2S,4S)-TBMP and co-crystallized water [1]. The (2S,4R) epimer does not exhibit this hydration-driven crystallization behavior, permitting a solvent-free, salinization-free separation process [1]. Relative to the original salinization–dissociation method, the new monohydrate crystallization approach delivered a 17.4% increase in isolated yield, 43.3% higher atom economy (AE), 43.3% improved reaction mass efficiency (RME), and a 32.0 g·g⁻¹ reduction in process mass intensity (PMI), and was successfully scaled to 100 kg batch capacity [1].

Chiral Resolution Green Manufacturing Velpatasvir Intermediate

Conformational Ring Pucker Control: 4-Methoxy Substitution Dictates Pyrrolidine Ring Geometry

Electron-withdrawing substituents at the 4-position of the pyrrolidine ring exert stereoelectronic control over ring pucker: 4R substitution (e.g., (2S,4R)-4-methoxyproline, Mop) favors the Cγ-exo pucker, while 4S substitution (e.g., (2S,4S)-4-methoxyproline, mop) favors the Cγ-endo pucker [1]. The (2S,4S)-4-methoxyproline (mop) residue eliminates the transannular hydrogen bond present in (2S,4S)-4-hydroxyproline (hyp) and adopts a prototypical Cγ-endo conformation, which endows collagen triple helices with substantially greater conformational stability than hyp-containing helices [1]. In contrast, pyrrolidines without a 4-substituent (e.g., proline or (S)-2-(methoxymethyl)pyrrolidine) lack this stereoelectronic conformational bias and exhibit equilibrium populations of both exo and endo puckers [2]. For the target compound 4-methoxy-2-(methoxymethyl)pyrrolidine, the 4-methoxy substituent is expected to similarly lock the pyrrolidine ring into a preferred pucker, providing predictable spatial orientation of the 2-methoxymethyl handle during reactions [2].

Conformational Analysis Proline Analog Stereoelectronic Effect

Hydrochloride Salt vs. Free Base: Solubility, Handling, and Physical Form Differentiation

The hydrochloride salt of 4-methoxy-2-(methoxymethyl)pyrrolidine (MW 181.66 g·mol⁻¹) is reported as a solid with improved aqueous solubility and handling characteristics compared to the free base (MW 145.20 g·mol⁻¹), which is typically a lower-melting material requiring more stringent storage conditions [2]. The free base (CAS 933730-22-4) is recommended for long-term storage in a cool, dry place , while the hydrochloride salt form is stable under standard laboratory conditions [2]. This salt/free-base differentiation is consistent with the general behavior of pyrrolidine derivatives: the parent pyrrolidine is a liquid (bp 87 °C) miscible with water, but its hydrochloride salts are typically crystalline solids with lower hygroscopicity and easier precise weighing for stoichiometric reactions [3].

Salt Selection Solid-State Properties Aqueous Solubility

Velpatasvir Intermediate Stereochemical Requirement: (2S,4S) Configuration Is Essential for HCV NS5A Inhibitor Potency

The (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine scaffold (and its N-Boc-4-methoxymethylproline analog) is a fundamental structural component in the synthesis of Velpatasvir (GS-5816), a pan-genotypic HCV NS5A inhibitor . Velpatasvir exhibits EC₅₀ values of 6–16 pM against HCV genotypes 1–4, 75 pM against GT5a, and 130 pM against GT6e in replicon assays . The (2S,4S) stereochemistry of the pyrrolidine core is essential for the drug's target binding; the (2S,4R) diastereomer cannot substitute without loss of activity . The patent literature specifically claims 4-methoxymethyl-pyrrolidine-2-carboxylic acid derivatives as HCV inhibitors, highlighting that the C4-methoxymethyl substitution pattern is a key pharmacophoric element distinct from C4-unsubstituted or C4-hydroxy analogs [2].

Antiviral Synthesis NS5A Inhibitor Velpatasvir Intermediate

Dual Functionalization Advantage: Two Stereocenters and Two Ether Handles vs. Mono-Substituted Pyrrolidines

4-Methoxy-2-(methoxymethyl)pyrrolidine possesses two stereogenic centers (C2 and C4) and two chemically distinct ether functionalities (methoxymethyl at C2; methoxy at C4), whereas the widely used chiral auxiliary (S)-2-(methoxymethyl)pyrrolidine (CAS 63126-47-6) contains only one stereocenter and one functional group . The additional 4-methoxy group enables orthogonal functionalization strategies and provides a second point of stereochemical control that directly influences the pyrrolidine ring conformation [1]. Mayr's nucleophilicity scale provides a reactivity baseline for the 2-methoxymethyl-pyrrolidine motif: (S)-2-(methoxymethyl)pyrrolidine exhibits nucleophilicity parameter N = 16.50 and slope parameter sN = 0.71 in acetonitrile [2]. The presence of the 4-methoxy substituent in the target compound is expected to modulate this nucleophilicity through both inductive and conformational effects, though direct experimental nucleophilicity data for the 4-methoxy analog have not been reported in the open literature at the time of this assessment.

Asymmetric Synthesis Chiral Building Block Functional Group Diversity

High-Value Application Scenarios for 4-Methoxy-2-(methoxymethyl)pyrrolidine Hydrochloride Based on Differentiated Evidence


Industrial-Scale Velpatasvir Intermediate Manufacturing Requiring Crystallization-Driven Chiral Separation

Procurement of the (2S,4S)-configured 4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride (or its N-Boc-4-methoxymethylproline analog) is mandatory for the synthesis of the HCV NS5A inhibitor Velpatasvir. The Green Chemistry literature demonstrates that only the (2S,4S) diastereomer forms a crystallizable monohydrate, enabling a solvent-free separation that delivers a 17.4% yield improvement and 43.3% gains in both atom economy and reaction mass efficiency compared to the legacy salinization process [1]. At the 100 kg batch scale, these improvements translate directly into reduced cost of goods, lower solvent waste, and simpler regulatory compliance [1].

Conformationally Biased Chiral Ligand Design for Enantioselective Catalysis

The 4-methoxy substituent locks the pyrrolidine ring into a predictable pucker (Cγ-endo for (2S,4S) configuration; Cγ-exo for (2S,4R) configuration) via stereoelectronic effects [2]. This conformational pre-organization is valuable for the design of chiral ligands and organocatalysts where the relative spatial orientation of the 2-methoxymethyl donor group and the 4-methoxy substituent must be fixed to achieve high enantioselectivity. Unlike 4-unsubstituted pyrrolidines, which exist as equilibrating mixtures of exo and endo conformers, the 4-methoxy analog provides a single dominant conformation [3].

Aqueous-Phase or Automated Parallel Synthesis Requiring Reproducible Salt-Form Handling

For laboratories conducting aqueous-phase reactions, automated parallel synthesis, or high-throughput experimentation, the hydrochloride salt form (crystalline solid, water-soluble, stable at ambient conditions) offers superior weighing accuracy and dissolution reproducibility compared to the free base [4]. The 36.46 g·mol⁻¹ molecular weight increment of the HCl salt must be accounted for in stoichiometric calculations, and sourcing the salt form directly eliminates the variability introduced by in situ salt formation [1].

SAR Exploration of HCV NS5A Inhibitors and Proline-Containing Antiviral Scaffolds

The 4-methoxymethyl-pyrrolidine core is explicitly claimed in the patent literature as a key pharmacophoric element for HCV inhibition [5]. Medicinal chemistry teams exploring structure–activity relationships around the Velpatasvir chemotype or related proline-containing antiviral scaffolds should prioritize the (2S,4S) stereoisomer of this building block, as the (2S,4R) epimer does not support the synthesis of active NS5A inhibitors . Velpatasvir's picomolar potency (EC₅₀ 6–130 pM across genotypes 1–6) provides the quantitative benchmark for the biological relevance of the correct stereochemistry .

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